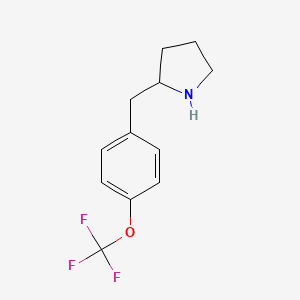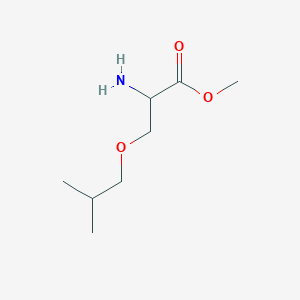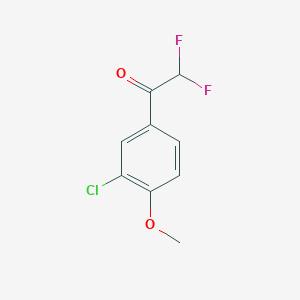![molecular formula C9H13NO3 B13531653 N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine CAS No. 227804-35-5](/img/structure/B13531653.png)
N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,4-Dimethoxyphenyl)methyl]hydroxylamine is an organic compound with the molecular formula C9H13NO3. It is known for its unique structure, which includes a hydroxylamine group attached to a 3,4-dimethoxyphenylmethyl moiety. This compound has various applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3,4-Dimethoxyphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted hydroxylamine derivatives.
Aplicaciones Científicas De Investigación
N-[(3,4-Dimethoxyphenyl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine.
3,4-Dimethoxyphenylpropionic acid: Another related compound with similar aromatic substitution patterns.
Uniqueness
This compound is unique due to its hydroxylamine functional group, which imparts distinct reactivity and potential biological activity compared to its analogues. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
227804-35-5 |
|---|---|
Fórmula molecular |
C9H13NO3 |
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C9H13NO3/c1-12-8-4-3-7(6-10-11)5-9(8)13-2/h3-5,10-11H,6H2,1-2H3 |
Clave InChI |
FEWUPUNYMRUHEX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CNO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride](/img/structure/B13531590.png)



![10,10-Difluoro-7-azadispiro[2.0.54.13]decane](/img/structure/B13531607.png)
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13531608.png)
![1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13531612.png)

![6-Amino-2-methylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13531627.png)




